molecular formula C16H14O2 B12298559 2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid

2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12298559
M. Wt: 238.28 g/mol
InChI Key: YSFXBAUZQRXFLW-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a biphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable biphenyl precursor. One common method involves the reaction of a biphenyl derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to various substituted biphenyl derivatives .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropane ring and biphenyl group contribute to its binding affinity and specificity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.

    Cycloprop-2-ene carboxylic acid: Contains a cyclopropene ring and a carboxylic acid group.

    1-Aminocyclopropane-1-carboxylic acid: An amino acid derivative with a cyclopropane ring .

Uniqueness

2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in synthetic chemistry .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,17,18)

InChI Key

YSFXBAUZQRXFLW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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